molecular formula C15H20N2O B8110816 1-Isobutylspiro[indoline-3,3'-pyrrolidin]-2-one

1-Isobutylspiro[indoline-3,3'-pyrrolidin]-2-one

Cat. No.: B8110816
M. Wt: 244.33 g/mol
InChI Key: ZTYFYPYYTNINAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isobutylspiro[indoline-3,3’-pyrrolidin]-2-one is a complex organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The indoline and pyrrolidin rings in this compound contribute to its stability and reactivity, making it a significant subject of study in organic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutylspiro[indoline-3,3’-pyrrolidin]-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the use of indoline derivatives and pyrrolidinones under specific catalytic conditions. The reaction often requires a strong acid or base to facilitate the formation of the spiro linkage .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods. This includes the use of continuous flow reactors to enhance yield and purity. Catalysts such as palladium or platinum may be employed to ensure efficient reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1-Isobutylspiro[indoline-3,3’-pyrrolidin]-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

1-Isobutylspiro[indoline-3,3’-pyrrolidin]-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Isobutylspiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

    Spiro[indoline-3,3’-pyrrolizines]: These compounds share a similar spiro structure but differ in the substituents attached to the rings.

    Spirocyclic oxindoles: Known for their biological activities and used in medicinal chemistry.

Uniqueness: 1-Isobutylspiro[indoline-3,3’-pyrrolidin]-2-one stands out due to its specific isobutyl group, which imparts unique steric and electronic properties. This makes it particularly useful in designing molecules with specific biological activities.

Properties

IUPAC Name

1-(2-methylpropyl)spiro[indole-3,3'-pyrrolidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-11(2)9-17-13-6-4-3-5-12(13)15(14(17)18)7-8-16-10-15/h3-6,11,16H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYFYPYYTNINAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2C3(C1=O)CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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